![molecular formula C20H20N2O3 B13841689 6-(6-Methoxypyrido[4,3-c][2]benzazepin-11-ylidene)hexanoic acid](/img/structure/B13841689.png)
6-(6-Methoxypyrido[4,3-c][2]benzazepin-11-ylidene)hexanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(6-Methoxypyrido4,3-cbenzazepin-11-ylidene)hexanoic acid is a complex organic compound that belongs to the class of benzazepines. Benzazepines are heterocyclic compounds containing a benzene ring fused to an azepine ring. This particular compound is characterized by the presence of a methoxy group on the pyrido ring and a hexanoic acid side chain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(6-Methoxypyrido4,3-cbenzazepin-11-ylidene)hexanoic acid typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors to form the benzazepine core, followed by functionalization to introduce the methoxy group and the hexanoic acid side chain. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired transformations .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of advanced purification techniques such as chromatography and crystallization would be essential to obtain the compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
6-(6-Methoxypyrido4,3-cbenzazepin-11-ylidene)hexanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .
Applications De Recherche Scientifique
6-(6-Methoxypyrido4,3-cbenzazepin-11-ylidene)hexanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cardiovascular and neurological disorders.
Mécanisme D'action
The mechanism of action of 6-(6-Methoxypyrido4,3-cbenzazepin-11-ylidene)hexanoic acid involves its interaction with specific molecular targets within the body. These targets may include enzymes, receptors, and ion channels. The compound can modulate the activity of these targets, leading to various physiological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-(6-Methyl-5-oxo-5,6-dihydro-11H-pyrido4,3-cbenzazepin-11-ylidene)hexanoic acid : This compound shares a similar core structure but differs in the substituents attached to the benzazepine ring.
- Loratadine : A well-known antihistamine that also contains a benzazepine core but with different functional groups and side chains .
Uniqueness
6-(6-Methoxypyrido4,3-cbenzazepin-11-ylidene)hexanoic acid is unique due to its specific combination of functional groups and the presence of the methoxy group on the pyrido ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propriétés
Formule moléculaire |
C20H20N2O3 |
|---|---|
Poids moléculaire |
336.4 g/mol |
Nom IUPAC |
6-(6-methoxypyrido[4,3-c][2]benzazepin-11-ylidene)hexanoic acid |
InChI |
InChI=1S/C20H20N2O3/c1-25-20-16-9-6-5-8-14(16)15(7-3-2-4-10-19(23)24)17-13-21-12-11-18(17)22-20/h5-9,11-13H,2-4,10H2,1H3,(H,23,24) |
Clé InChI |
NNJWBTXUDRAEII-UHFFFAOYSA-N |
SMILES canonique |
COC1=NC2=C(C=NC=C2)C(=CCCCCC(=O)O)C3=CC=CC=C31 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


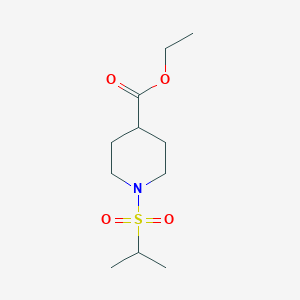

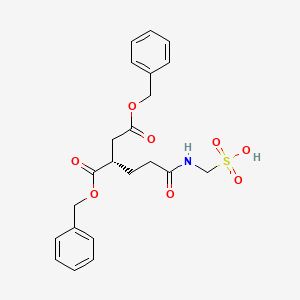
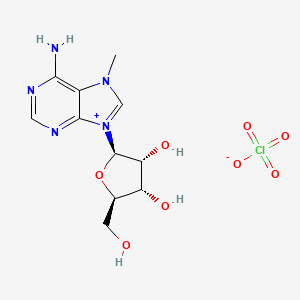
![Methyl 6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxylate](/img/structure/B13841652.png)

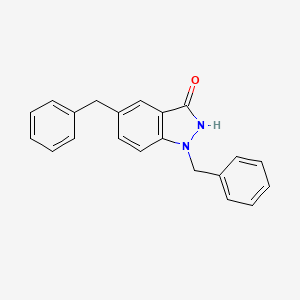
![(2S)-5-(((6R,7S)-4-(6-(Benzyloxy)-6-oxohexyl)-6,7,8a-trihydroxy-4,5,6,7,8,8a-hexahydroimidazo[4,5-b]azepin-2-yl)amino)-2-(((benzyloxy)carbonyl)amino)pentanoic Acid](/img/structure/B13841667.png)
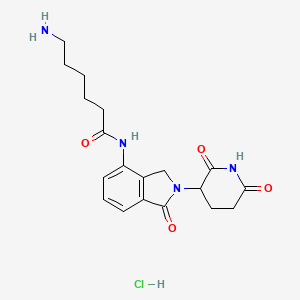
![2-[(Benzyloxy)methyl]piperidine](/img/structure/B13841687.png)
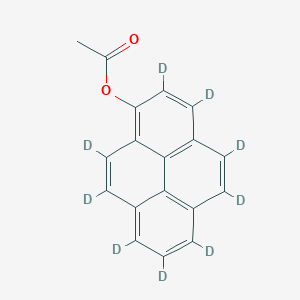
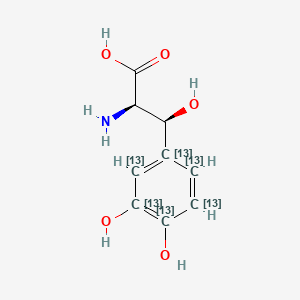
![3-[18-(2-Carboxyethyl)-13-ethenyl-8-(1-methoxyethyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoic acid](/img/structure/B13841705.png)

